molecular formula C13H15N3O B14552079 Azepino[2,1-b]quinazolin-12(6H)-one, 3-amino-7,8,9,10-tetrahydro- CAS No. 61938-76-9

Azepino[2,1-b]quinazolin-12(6H)-one, 3-amino-7,8,9,10-tetrahydro-

Cat. No.: B14552079
CAS No.: 61938-76-9
M. Wt: 229.28 g/mol
InChI Key: JEAQVGQVKSRSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepino[2,1-b]quinazolin-12(6H)-one, 3-amino-7,8,9,10-tetrahydro- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of azepinoquinazolines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepino[2,1-b]quinazolin-12(6H)-one, 3-amino-7,8,9,10-tetrahydro- can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For example, the synthesis may involve the reaction of a quinazoline derivative with an azepine precursor in the presence of a suitable catalyst and solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Azepino[2,1-b]quinazolin-12(6H)-one, 3-amino-7,8,9,10-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Azepino[2,1-b]quinazolin-12(6H)-one, 3-amino-7,8,9,10-tetrahydro- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Azepino[2,1-b]quinazolin-12(6H)-one, 3-amino-7,8,9,10-tetrahydro- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepinoquinazolines and related heterocyclic compounds, such as:

Uniqueness

Azepino[2,1-b]quinazolin-12(6H)-one, 3-amino-7,8,9,10-tetrahydro- is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

61938-76-9

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

3-amino-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one

InChI

InChI=1S/C13H15N3O/c14-9-5-6-10-11(8-9)15-12-4-2-1-3-7-16(12)13(10)17/h5-6,8H,1-4,7,14H2

InChI Key

JEAQVGQVKSRSIL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)N)C(=O)N2CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.